

APcK110 Kinase Screening Profile & Cellular Activity

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: APcK110

Cat. No.: S548346

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The following table consolidates the key findings on **APcK110's** activity. The primary screening was conducted by Ambit Biosciences against a panel of 240 human kinases [1].

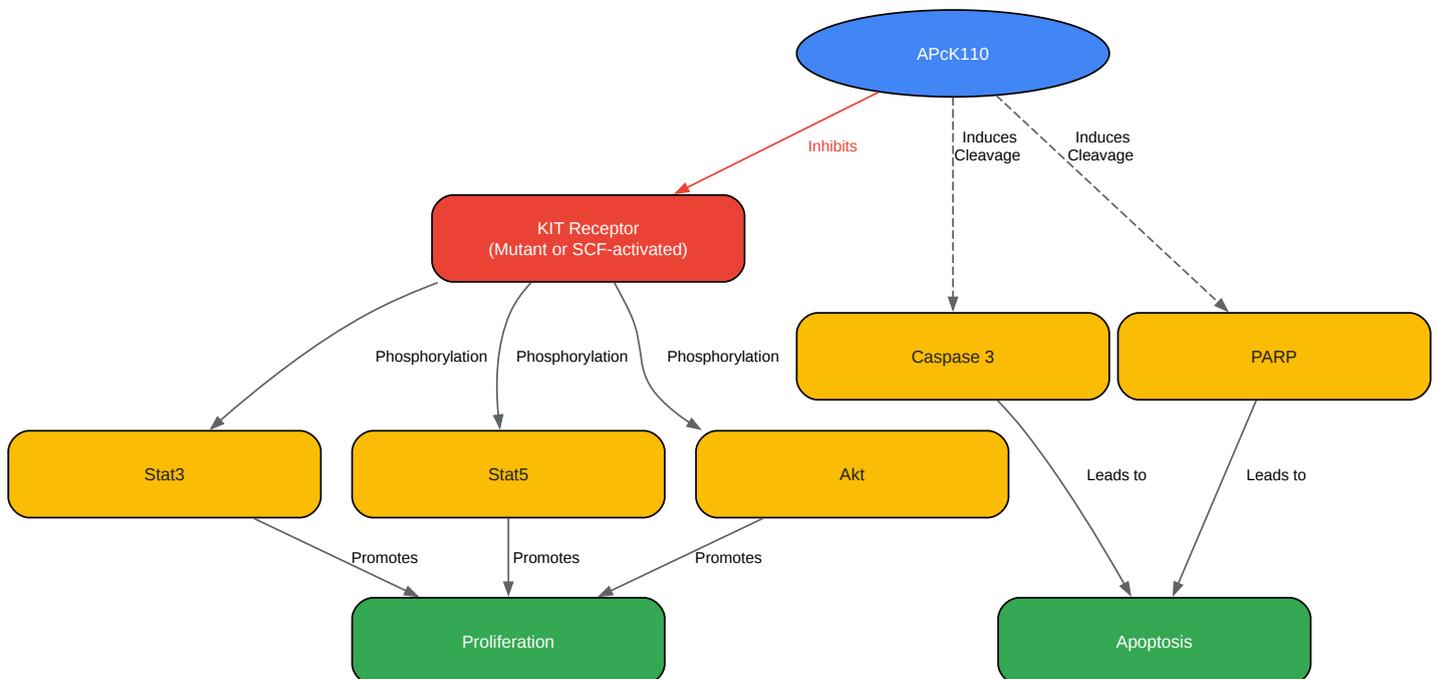
Aspect	Details & Quantitative Data
Primary Target	Kit (c-KIT), including the D816V mutant [1].
Other Inhibited Kinases	TGFBR2, MEK2, p38 gamma, RET, MEK4, MAP4K5, MAP4K4, Aurora kinase B, PKC alpha [1].
Cellular Potency (IC ₅₀)	More potent than imatinib and dasatinib in inhibiting proliferation of OCI/AML3 cells (wild-type KIT) [1].
Mechanism of Action	Inhibits phosphorylation of Kit, Stat3, Stat5, and Akt. Induces apoptosis via cleavage of caspase 3 and PARP [1].
Selectivity	Inhibits proliferation of primary AML blasts but does not affect normal colony-forming cells [1].

Detailed Experimental Contexts

Here is a deeper look into the experimental models and methods used to generate the data above.

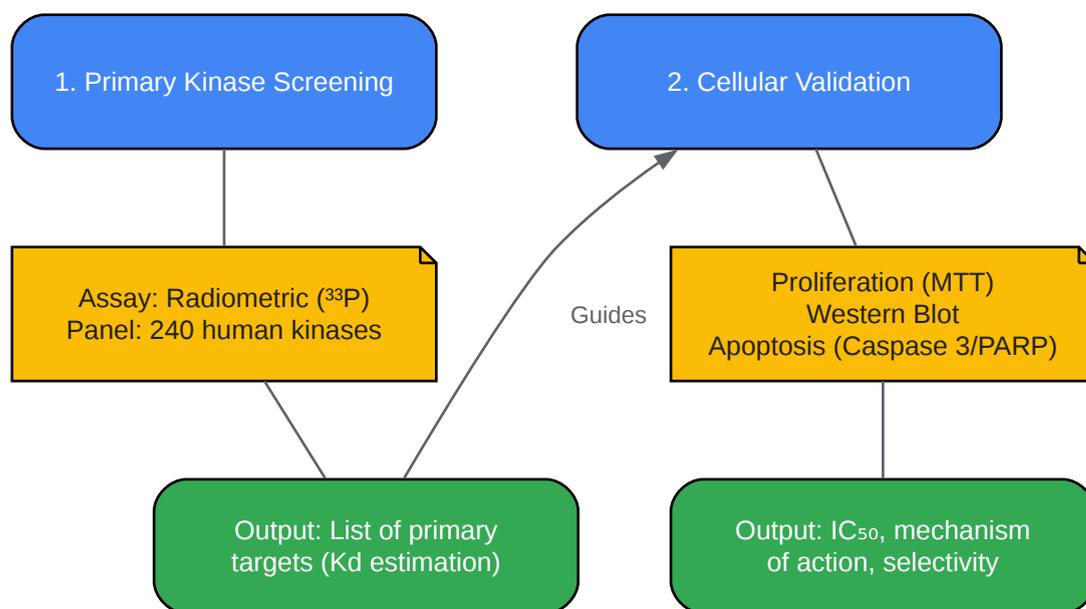
- **Cell Lines Used:** The study used several models:
 - **HMC1.2:** A mastocytosis cell line harboring both **KIT V560G** and **KIT D816V** mutations [1].
 - **OCI/AML3:** An AML cell line with **wild-type KIT** [1].
 - **BaF3:** A murine, IL-3-dependent cell line, used here as a system expressing the **D816V KIT** mutation [1].
- **Primary Samples:** The compound was also tested on primary marrow samples from 12 patients with AML and 5 healthy volunteers [1].

The signaling pathway diagram below illustrates how **APcK110** exerts its effects in KIT-driven cells.



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APcK110 inhibits *KIT* signaling, leading to reduced proliferation and induction of apoptosis. The experimental workflow for profiling **APcK110** combined high-throughput biochemical screening with functional validation in cellular models.



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APcK110 profiling workflow from initial kinase screening to cellular validation.

Key Technical Considerations for Your Research

- **ATP Concentration:** The initial screen was performed at a single compound concentration (10 $\mu\text{mol/L}$), which provides a binding constant (K_d) estimation but not full dose-response curves for all targets [1].
- **Modern Profiling Services:** For a contemporary project, you could consider specialized service providers like **Reaction Biology** or **Thermo Fisher Scientific**, which offer extensive kinase panels and various assay formats (e.g., radiometric HotSpot, HTRF) for comprehensive selectivity profiling [2] [3].
- **Assay Technologies:** The LANCE TR-FRET assay is a common, non-radioactive method for kinase activity and inhibition studies, suitable for follow-up work [4].

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